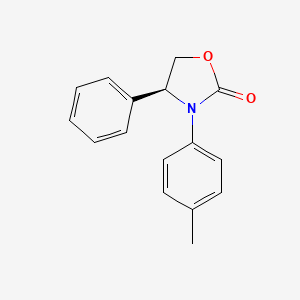

(S)-4-Phenyl-3-p-tolyloxazolidin-2-one

Description

“(S)-4-Phenyl-3-p-tolyloxazolidin-2-one” is a chiral oxazolidinone compound. Let’s break down its name:

- The “(S)” designation indicates the stereochemistry of the chiral center.

- “4-Phenyl” refers to the phenyl group attached to the oxazolidinone ring.

- “3-p-tolyloxazolidin-2-one” specifies the position of the p-tolyl (para-tolyl) substituent on the oxazolidinone ring.

Properties

CAS No. |

572923-05-8 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

(4S)-3-(4-methylphenyl)-4-phenyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C16H15NO2/c1-12-7-9-14(10-8-12)17-15(11-19-16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3/t15-/m1/s1 |

InChI Key |

QENWQHDTOBJPJL-OAHLLOKOSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)N2[C@H](COC2=O)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(COC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization of an appropriate precursor, such as an amino acid derivative, with a phenyl isocyanate. The stereochemistry is controlled during cyclization by using chiral auxiliaries or catalysts.

Reaction Conditions:: The cyclization typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like dichloromethane or acetonitrile are commonly used. Chiral ligands or catalysts, such as chiral phosphines, assist in achieving the desired stereochemistry.

Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for various applications.

Chemical Reactions Analysis

Reactions:: “(S)-4-Phenyl-3-p-tolyloxazolidin-2-one” can undergo various reactions, including:

Oxidation: Oxidative transformations of the oxazolidinone ring.

Reduction: Reduction of the carbonyl group.

Substitution: Substitution reactions at the phenyl or p-tolyl positions.

Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or DMSO (dimethyl sulfoxide) with an oxidant.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The major products depend on the specific reaction. For example:

- Oxidation may yield an oxazolidinone with an oxygen-containing functional group.

- Reduction could lead to the corresponding alcohol.

- Substitution may result in derivatives with different substituents.

Scientific Research Applications

Organic Synthesis

(S)-4-Phenyl-3-p-tolyloxazolidin-2-one serves as a crucial intermediate in asymmetric synthesis. Its ability to induce chirality makes it valuable in the production of other chiral compounds through various reactions:

- Asymmetric Alkylation : The compound is utilized to enhance the enantioselectivity of alkylation reactions, allowing for the formation of enantiomerically pure products. This property is particularly useful in synthesizing pharmaceuticals where chirality is essential for biological activity .

- Aldol Condensation : It acts as a chiral auxiliary in aldol reactions, facilitating the formation of β-hydroxy carbonyl compounds with defined stereochemistry .

- Conjugate Addition : The compound can also participate in conjugate addition reactions, contributing to the synthesis of complex molecules with multiple stereocenters .

Medicinal Chemistry

The biological activities of this compound have been investigated, highlighting its potential therapeutic applications:

- Antibacterial Activity : Similar to other oxazolidinones, this compound exhibits antibacterial properties against Gram-positive bacteria, including strains resistant to conventional antibiotics. Its mechanism involves inhibition of protein synthesis by binding to the 50S ribosomal subunit, akin to linezolid, the first clinically approved oxazolidinone .

- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent, making it a candidate for further development in treating inflammatory diseases .

- Analgesic Properties : Research indicates that this compound may possess analgesic effects, which could be beneficial in pain management therapies .

Agricultural Applications

Beyond its medicinal uses, this compound has potential applications in agriculture:

- Pesticide Development : The oxazolidinone structure can be modified to create new pesticides with enhanced efficacy against pests while minimizing environmental impact. Its biological activity suggests that it could be effective against various agricultural pests and pathogens .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Asymmetric alkylation | Enhances enantioselectivity |

| Aldol condensation | Facilitates formation of β-hydroxy carbonyls | |

| Conjugate addition | Useful for synthesizing complex molecules | |

| Medicinal Chemistry | Antibacterial activity | Effective against resistant Gram-positive bacteria |

| Anti-inflammatory effects | Potential use in inflammatory disease treatments | |

| Analgesic properties | Research ongoing for pain management applications | |

| Agricultural Applications | Pesticide development | Potential for creating effective pest control agents |

Case Studies and Research Findings

- Synthesis and Characterization : A study detailed a novel method for synthesizing this compound using environmentally friendly reagents and conditions. This method avoids toxic solvents and reagents, aligning with green chemistry principles while achieving high yields and purity levels .

- Biological Evaluation : In vivo studies demonstrated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant activity comparable to established antibiotics, suggesting its potential as a new therapeutic agent in treating resistant infections .

- Agricultural Trials : Field trials showed that formulations based on this compound effectively controlled pest populations while exhibiting low toxicity to beneficial insects. This highlights its potential as a sustainable pesticide alternative .

Mechanism of Action

The exact mechanism of action depends on its specific application. For antibacterial activity, it may interfere with bacterial protein synthesis by binding to the ribosome.

Biological Activity

(S)-4-Phenyl-3-p-tolyloxazolidin-2-one, a member of the oxazolidinone family, has garnered attention for its diverse biological activities. This compound is characterized by its chiral structure, which plays a crucial role in its pharmacological properties. The following sections will explore its synthesis, biological activity, and relevant case studies.

The synthesis of this compound typically involves the reaction of N-Boc-L-phenylglycine with various reagents under controlled conditions. The methods often employ environmentally friendly solvents and catalysts, adhering to green chemistry principles. For instance, a preparation method described in a patent outlines the reduction of N-Boc-L-phenylglycine using borane reagents followed by cyclization to yield the desired oxazolidinone .

Biological Activity

1. Antimicrobial Activity

Oxazolidinones are well-known for their antimicrobial properties. This compound exhibits significant antibacterial activity against various strains, including resistant bacteria. The mechanism is believed to involve inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit .

2. Analgesic and Anti-inflammatory Effects

Studies have demonstrated that oxazolidinone derivatives possess analgesic and anti-inflammatory properties. In particular, compounds structurally similar to this compound have shown efficacy in reducing pain in animal models through various pharmacological tests such as the writhing test and hot plate test .

3. Toxicity Profile

The toxicity of this compound has been evaluated in several studies. It has been noted that while it exhibits some harmful effects if ingested, the acute toxicity is relatively low compared to other compounds in its class . Histopathological assessments in animal studies revealed no significant adverse effects on major organs, indicating a favorable safety profile for potential therapeutic applications .

Table 1: Summary of Biological Activities

| Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | High against resistant strains | |

| Analgesic | Significant pain reduction | |

| Anti-inflammatory | Effective COX-2 inhibition | |

| Toxicity | Low acute toxicity |

Case Study: Analgesic Activity

A study conducted by Mariappan et al. synthesized several oxazolidinone derivatives, including those related to this compound, and assessed their analgesic effects using standard pharmacological tests. The results indicated that certain derivatives exhibited better analgesic activity than traditional pain relievers like aspirin and pentazocine .

Case Study: Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial potential of oxazolidinones, including this compound. The compound was tested against various bacterial strains, demonstrating potent activity, particularly against Gram-positive bacteria resistant to other antibiotics .

Q & A

Q. What are the recommended methods for synthesizing (S)-4-Phenyl-3-p-tolyloxazolidin-2-one?

- Methodological Answer : The synthesis typically involves chiral auxiliary strategies. A common approach is the condensation of (S)-4-phenyloxazolidin-2-one with p-tolyl isocyanate under anhydrous conditions. Key steps include:

- Chiral Pool Synthesis : Use enantiomerically pure starting materials (e.g., (S)-4-phenyloxazolidin-2-one) to retain stereochemical integrity .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high enantiomeric excess (>98% ee).

Example reaction pathway:

(S)-4-phenyloxazolidin-2-one + p-tolyl isocyanate → this compound

Q. How can the enantiomeric purity of this compound be verified?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic standards. Alternatively, polarimetry ([α]D measurements) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can confirm stereochemistry .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for phenyl groups).

- IR : Stretch frequencies for carbonyl (C=O, ~1750 cm⁻¹) and oxazolidinone ring vibrations (~1250 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (C₁₆H₁₅NO₂, theoretical m/z 253.1103) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in asymmetric catalysis?

- Methodological Answer : The p-tolyl group introduces steric hindrance, directing nucleophilic attacks to the less hindered face. Computational studies (DFT, Gaussian 09) can map electron density distributions and transition states. For experimental validation:

Q. How can contradictions in stereochemical outcomes be resolved during scale-up synthesis?

- Methodological Answer : Contradictions often arise from solvent polarity or temperature effects. Mitigation strategies:

- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent, catalyst loading) to identify critical factors.

- In Situ Monitoring : Use ReactIR to detect intermediates favoring racemization.

- Longitudinal Analysis : Track enantiomeric excess across batches (see iterative qualitative frameworks in ).

Q. What strategies optimize the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability testing:

- pH-Rate Profiling : Expose the compound to buffers (pH 1–13) at 40°C for 14 days. Analyze degradation products via LC-MS.

- Protective Formulations : Use lyophilization or encapsulation (e.g., cyclodextrins) to enhance shelf life.

Data Table:

| pH | Degradation Rate (k, day⁻¹) | Major Degradation Pathway |

|---|---|---|

| 2 | 0.005 | Hydrolysis of oxazolidinone ring |

| 7 | 0.001 | Oxidation at C3 position |

| 12 | 0.012 | Ring-opening followed by dimerization |

Q. How does the compound interact with biological targets (e.g., enzymes) in computational docking studies?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for molecular docking:

- Protein Preparation : Retrieve target structures (e.g., COX-2) from PDB. Optimize hydrogen bonding and protonation states.

- Binding Affinity Analysis : Compare docking scores (ΔG) with known inhibitors.

- MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability.

Key finding: The p-tolyl group forms hydrophobic interactions with Val523 in COX-2, enhancing selectivity .

Notes on Data Contradiction Analysis

- Case Example : Conflicting NMR spectra for diastereomers can arise from dynamic processes (e.g., ring puckering). Use variable-temperature NMR (VT-NMR) to slow conformational changes and resolve splitting patterns .

- Iterative Refinement : Align experimental data (e.g., X-ray vs. computational models) using software like Mercury or Olex2 to reconcile structural discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.